molecular formula C13H8Cl2O2 B6364298 4-Chloro-3-(3-chlorophenyl)benzoic acid, 95% CAS No. 1261963-91-0

4-Chloro-3-(3-chlorophenyl)benzoic acid, 95%

Cat. No. B6364298
CAS RN: 1261963-91-0
M. Wt: 267.10 g/mol
InChI Key: MVDOADRZABKNLG-UHFFFAOYSA-N
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Description

4-Chloro-3-(3-chlorophenyl)benzoic acid, or 4-CPA, is a chemical compound used in various scientific research applications. It is a highly active compound that is used in a variety of experiments and is known for its unique properties and reactivity. 4-CPA is a white crystalline solid that has a melting point of 159-161°C and a molecular weight of 248.6 g/mol. It is soluble in water and has a low volatility, making it an ideal compound for laboratory experiments.

Scientific Research Applications

4-CPA is widely used in scientific research applications due to its unique properties. It is used in a variety of experiments such as organic synthesis, drug synthesis, and biochemistry. It is also used to study the mechanism of action of various compounds and drugs. Additionally, 4-CPA has been used in studies of the biochemical and physiological effects of various compounds and drugs.

Mechanism of Action

The mechanism of action of 4-CPA is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes involved in the metabolism of drugs and other compounds. This inhibition of enzyme activity can lead to a decrease in the effectiveness of the compound or drug.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-CPA have not yet been fully studied. However, it is believed that 4-CPA may have a variety of effects on the body. It is believed to act as an inhibitor of certain enzymes involved in the metabolism of drugs and other compounds. This inhibition of enzyme activity can lead to a decrease in the effectiveness of the compound or drug. Additionally, 4-CPA may have an effect on the immune system and may be able to reduce inflammation.

Advantages and Limitations for Lab Experiments

4-CPA is a useful compound for laboratory experiments due to its unique properties. It is highly reactive and has a low volatility, making it an ideal compound for experiments. Additionally, it is soluble in water, making it easy to work with and store. However, 4-CPA is a relatively expensive compound and can be difficult to obtain.

Future Directions

There are a variety of potential future directions for 4-CPA research. One potential direction is to further study the biochemical and physiological effects of 4-CPA. Additionally, further research could be done on the mechanism of action of 4-CPA and how it affects the metabolism of drugs and other compounds. Additionally, further research could be done on the synthesis of 4-CPA and how to make it more cost-effective. Finally, research could be done on the potential applications of 4-CPA in the medical field and how it could be used to treat various diseases and conditions.

Synthesis Methods

The synthesis of 4-CPA is typically done by reacting 3-chlorobenzoic acid with 4-chlorophenol in the presence of a catalyst. This reaction is usually carried out in an aqueous solution at a temperature of about 100°C. The reaction is typically complete after about one hour and yields 4-CPA as the primary product.

properties

IUPAC Name

4-chloro-3-(3-chlorophenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2O2/c14-10-3-1-2-8(6-10)11-7-9(13(16)17)4-5-12(11)15/h1-7H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVDOADRZABKNLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=C(C=CC(=C2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60680887
Record name 3',6-Dichloro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60680887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-(3-chlorophenyl)benzoic acid

CAS RN

1261963-91-0
Record name 3',6-Dichloro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60680887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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